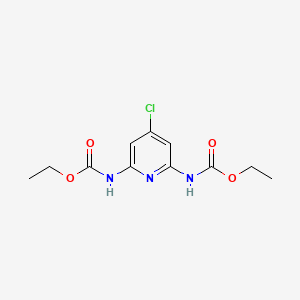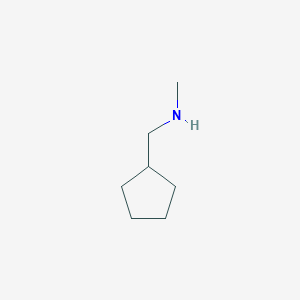
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate, also known as DEC, is an organophosphorus compound that has been used for a variety of scientific research applications. It is a colorless, water-soluble, and non-toxic compound with a molecular weight of 278.6 g/mol. DEC has a wide range of applications in biochemical and physiological research, as well as in laboratory experiments.
Wissenschaftliche Forschungsanwendungen
Structural Analysis and Hydrogen Bonding
- Research has shown the crystallization and hydrogen bonding networks in various diethyl dicarbamate compounds, highlighting their structural properties. For example, diethyl 4-(2,5-dimethoxyphenyl)-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate exhibits hydrogen-bonding networks involving H atoms bonded to the N atom of the 1,4-dihydropyridine ring and carbonyl O atoms (Metcalf & Holt, 2000).
Crystal Structure and Molecular Interactions
- The crystal structure of diethyl 4-(4-bromophenyl)-6-methylthieno[2,3-b]pyridine-2,5-dicarboxylate has been studied, revealing the planarity of the thieno[2,3-b]pyridine moiety and the stabilization by intermolecular and intramolecular hydrogen bonds (Armas et al., 2003).
Cardioactivity and Solid-state Structure
- Certain diethyl dicarbamate derivatives, like diethyl 2,6-dimethyl-4-(5-ethyl-3-phenylisoxazol-4-yl)-1,4-dihydroypridine-3,5- dicarboxylate, have been synthesized and analyzed for their molecular structures and cardioactivity, demonstrating potential as vasodilators in medical applications (McKenna et al., 1988).
Halogen/Halogen Displacement in Heterocycles
- Studies have explored the halogen/halogen displacement in pyridines, including diethyl (4-chloropyridine-2,6-diyl)dicarbamate. This research is significant for understanding the chemical behavior of such compounds in various reactions (Schlosser & Cottet, 2002).
Synthesis and X-Ray Crystal Structures
- The synthesis of 1,4-dihydropyridine derivatives, including diethyl dicarbamates, and their characterization by single crystal X-ray diffraction, provides insights into the self-assembly of compounds with various types of non-covalent interactions affecting crystal packing (Shashi et al., 2020).
Antimicrobial Activity
- Research into bisindole tetracarboxylate compounds, which include diethyl dicarbamates, has led to the synthesis of derivatives with potential antimicrobial activities, highlighting another application of these compounds in medicinal chemistry (Gadaginamath & Shyadligeri, 2000).
Eigenschaften
IUPAC Name |
ethyl N-[4-chloro-6-(ethoxycarbonylamino)pyridin-2-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN3O4/c1-3-18-10(16)14-8-5-7(12)6-9(13-8)15-11(17)19-4-2/h5-6H,3-4H2,1-2H3,(H2,13,14,15,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQTWOONWQPJJFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=CC(=CC(=N1)NC(=O)OCC)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10980041 |
Source


|
| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.70 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (4-chloropyridine-2,6-diyl)dicarbamate | |
CAS RN |
63708-78-1 |
Source


|
| Record name | NSC167904 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167904 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 63708-78-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=117123 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Diethyl (4-chloropyridine-2,6-diyl)bis(hydrogen carbonimidate) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10980041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![[(Biphenyl-4-carbonyl)-amino]-acetic acid](/img/structure/B1347564.png)
